
Application Note: Spectroscopic and
Spectrometric Analysis of 2,3-Dihydro-3-

methoxywithaferin A

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-3-methoxywithaferin A

Cat. No.: B3028534 Get Quote

Introduction
2,3-Dihydro-3-methoxywithaferin A is a naturally occurring withanolide, a class of steroidal

lactones known for their diverse biological activities. This compound has been isolated from

plants of the Solanaceae family, such as Physalis longifolia.[1] Its structural elucidation and

characterization are crucial for further investigation into its potential therapeutic applications.

This document provides detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) data for 2,3-Dihydro-3-methoxywithaferin A, along with the experimental protocols for

data acquisition. This information is intended to serve as a valuable resource for researchers,

scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure
Compound Name: 2,3-Dihydro-3β-methoxywithaferin A Molecular Formula: C₂₉H₄₂O₇

Molecular Weight: 502.6 g/mol

Data Presentation
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for 2,3-Dihydro-3β-methoxywithaferin A were acquired in CDCl₃. The

chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in

Hertz (Hz).
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Table 1: ¹H NMR Data for 2,3-Dihydro-3β-methoxywithaferin A (in CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2α 1.85 m

2β 2.25 m

3 3.68 ddd 6.3, 3.2, 2.2

4α 2.55 m

4β 2.90 dd 18.2, 5.0

6 4.45 br s

7α 1.60 m

7β 1.75 m

8 1.95 m

9 2.05 m

11α 1.50 m

11β 1.70 m

12α 1.20 m

12β 2.15 m

14 2.65 t 8.0

15α 1.45 m

15β 1.65 m

16α 1.35 m

16β 1.80 m

17 2.45 m

18 0.98 s

20 2.75 m

21 1.05 d 6.5
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22 4.35 dt 13.0, 3.5

23α 1.90 m

23β 2.00 m

24 6.15 d 10.0

25 6.90 dd 10.0, 6.0

27 4.25 d 12.5

27' 4.30 d 12.5

28 1.98 s

3-OCH₃ 3.32 s

Data extracted from Zhang et al., 2013.[1]

Table 2: ¹³C NMR Data for 2,3-Dihydro-3β-methoxywithaferin A (in CDCl₃)
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Position Chemical Shift (δ, ppm)

1 202.5

2 34.5

3 77.7

4 35.5

5 78.8

6 56.7

7 22.5

8 29.9

9 44.3

10 48.1

11 21.5

12 39.5

13 45.5

14 58.2

15 23.5

16 25.5

17 54.5

18 12.5

20 36.5

21 18.5

22 78.5

23 31.5

24 125.6
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25 154.3

26 167.4

27 61.0

28 20.5

3-OCH₃ 57.0

Data extracted from Zhang et al., 2013.[1]

Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to

determine the molecular formula of the compound.

Table 3: Mass Spectrometry Data for 2,3-Dihydro-3β-methoxywithaferin A

Ion Calculated m/z Found m/z

[M + Na]⁺ 525.2828 525.2826

Data suggests the molecular formula C₂₉H₄₂O₇Na, which corresponds to the neutral molecule

C₂₉H₄₂O₇.[1]

Experimental Protocols
Isolation of 2,3-Dihydro-3-methoxywithaferin A
2,3-Dihydro-3β-methoxywithaferin A was isolated from the aerial parts of Physalis longifolia.

The dried plant material was extracted with methanol (MeOH). The resulting crude extract was

then subjected to a series of chromatographic separations to yield the pure compound. It is

suggested that this compound may be an artifact formed by the Michael addition of methanol to

withaferin A during the extraction process.[1]

NMR Spectroscopy Protocol
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Sample Preparation: A sample of 2,3-Dihydro-3-methoxywithaferin A was dissolved in

deuterated chloroform (CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz

spectrometer.

¹H NMR Acquisition Parameters:

Spectrometer Frequency: 500 MHz

Solvent: CDCl₃

Internal Standard: Tetramethylsilane (TMS, δ 0.00)

Temperature: Room Temperature

¹³C NMR Acquisition Parameters:

Spectrometer Frequency: 125 MHz

Solvent: CDCl₃

Internal Standard: CDCl₃ (δ 77.0)

Temperature: Room Temperature

Data Processing: The acquired Free Induction Decays (FIDs) were processed using

appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra. Phase and

baseline corrections were applied as necessary.

Mass Spectrometry Protocol
Sample Preparation: A dilute solution of 2,3-Dihydro-3-methoxywithaferin A was prepared

in a suitable solvent (e.g., methanol).

Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

was performed on a suitable mass spectrometer (e.g., a Q-TOF mass spectrometer).

Acquisition Parameters:
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Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Mass Analyzer: Time-of-Flight (TOF).

Data Acquisition: The instrument was operated in high-resolution mode to obtain accurate

mass measurements.

Data Analysis: The acquired mass spectrum was analyzed to determine the m/z value of the

sodiated molecular ion ([M+Na]⁺) and to confirm the elemental composition.

Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of

2,3-Dihydro-3-methoxywithaferin A.
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Caption: Workflow for isolation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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